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Compound of Interest

Compound Name: 5-Amino-4-methoxynicotinonitrile

Cat. No.: B13672190

Get Quote

Executive Summary
5-Amino-4-methoxynicotinonitrile is a critical pharmacophore intermediate used in the

synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and

dual Src/Abl inhibitors (e.g., Bosutinib derivatives). Its highly functionalized pyridine core—

containing adjacent amino, methoxy, and cyano groups—presents specific synthetic

challenges, particularly regarding regioselectivity during nitration and safety management

during nucleophilic aromatic substitution (SnAr).

This guide outlines a scalable, four-step convergent synthesis starting from commercially

available 4-hydroxynicotinonitrile. The route is selected for its cost-efficiency, high regiocontrol,

and avoidance of unstable diazonium intermediates common in alternative pathways.

Key Process Parameters (KPP)
Regiocontrol: The directing effects of the hydroxyl group at C4 ensure exclusive nitration at

C5, avoiding the need for chromatographic separation of isomers.

Safety: The sequence avoids azide chemistry. Exotherms in Steps 1 (Nitration) and 3 (SnAr)

are managed via controlled addition and active cooling.
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Purification: Intermediates are isolated via precipitation/crystallization, minimizing solvent

usage and enabling kilogram-scale throughput.

Retrosynthetic Analysis & Strategy
The synthesis relies on the electronic differentiation of the pyridine ring. The C4-hydroxyl group

activates the C5 position for electrophilic attack (nitration), while the subsequent conversion to

a chloro-intermediate activates the ring for nucleophilic attack by methoxide.
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Caption: Retrosynthetic strategy leveraging the ortho-directing power of the C4-hydroxyl group

and subsequent SnAr activation.

Detailed Experimental Protocols
Step 1: Nitration of 4-Hydroxynicotinonitrile
Objective: Introduce the nitro group at the C5 position.[1] Mechanism: Electrophilic Aromatic

Substitution (EAS).[2] The -OH (tautomerizing to pyridone) directs ortho to itself (C3 and C5).

Since C3 is blocked by -CN, substitution occurs exclusively at C5.

Reagents:

4-Hydroxynicotinonitrile (1.0 equiv)

Fuming Nitric Acid (HNO3, >90%, 1.5 equiv)

Concentrated Sulfuric Acid (H2SO4, Solvent/Catalyst)

Protocol:

Charge H2SO4 (5 vol) to a jacketed glass reactor. Cool to 0–5 °C.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b13672190/docs?utm_src=pdf-body-img#application-note-large-scale-synthesis-of-5-amino-4-methoxynicotinonitrile
https://pdf.benchchem.com/597/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_Amino_4_methoxy_5_nitrobenzonitrile.pdf
https://www.masterorganicchemistry.com/2018/04/30/electrophilic-aromatic-substitutions-2-nitration-and-sulfonation/
https://pdf.benchchem.com/597/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_Amino_4_methoxy_5_nitrobenzonitrile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13672190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 4-Hydroxynicotinonitrile portion-wise, maintaining internal temperature <10 °C.

(Exothermic dissolution).

Add Fuming HNO3 dropwise via addition funnel over 60 minutes. Critical: Maintain

temperature <10 °C to prevent runaway and nitrile hydrolysis.

Warm to 45–50 °C and stir for 4 hours. Monitor by HPLC (Target >98% conversion).

Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring.

The product, 4-hydroxy-5-nitronicotinonitrile, precipitates as a yellow solid.

Filter, wash with cold water (3x) to remove acid, and dry in a vacuum oven at 50 °C.

Expected Yield: 85–90%

Step 2: Deoxychlorination
Objective: Convert the unreactive hydroxyl group into a reactive chloro leaving group. Safety

Note: This reaction generates HCl gas. A caustic scrubber is required.

Reagents:

4-Hydroxy-5-nitronicotinonitrile (1.0 equiv)

Phosphorus Oxychloride (POCl3, 3.0 equiv)

Triethylamine (Et3N, 1.0 equiv - Catalyst/Base)

Protocol:

Suspend starting material in POCl3 (acting as solvent and reagent).

Add Et3N slowly (Exothermic).

Heat to reflux (approx. 105 °C) for 3–5 hours. The suspension will clear as the chlorinated

product forms.

Work-up: Distill off excess POCl3 under reduced pressure (recover for reuse).
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Dilute the residue with Dichloromethane (DCM) and pour slowly into ice water (Hydrolysis

of residual POCl3 is violent).

Separate phases. Wash organic layer with NaHCO3 (sat.) and Brine.

Concentrate to yield 4-chloro-5-nitronicotinonitrile.

Expected Yield: 90–95% (Crude is often used directly in Step 3).

Step 3: Nucleophilic Aromatic Substitution (SnAr)
Objective: Install the methoxy group. Mechanism: The C4-Cl is highly activated by the ortho-

nitro and ortho-cyano groups, making this substitution extremely rapid.

Reagents:

4-Chloro-5-nitronicotinonitrile (1.0 equiv)

Sodium Methoxide (NaOMe, 25% in MeOH, 1.1 equiv)

Methanol (Solvent)

Protocol:

Dissolve the chloro-intermediate in MeOH (10 vol). Cool to 0 °C.

Add NaOMe solution dropwise. Caution: Highly Exothermic. Maintain T < 20 °C.

Stir at 0–5 °C for 1 hour. Reaction is typically complete within 30 mins.

Quench: Adjust pH to 7 with dilute HCl or Acetic Acid.

Concentrate to remove MeOH. Resuspend residue in water.

Filter the solid product 4-methoxy-5-nitronicotinonitrile.

Recrystallize from Ethanol if purity <98%.

Expected Yield: 92–96%
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Step 4: Catalytic Hydrogenation (Nitro Reduction)
Objective: Reduce the nitro group to the primary amine without reducing the nitrile. Selectivity:

Pd/C is preferred over Fe/Acid to avoid heavy metal waste, but care must be taken not to

reduce the nitrile (CN) to the methylamine.

Reagents:

4-Methoxy-5-nitronicotinonitrile (1.0 equiv)

10% Pd/C (50% wet, 5 wt% loading)

Hydrogen Gas (H2)

Solvent: Methanol or Ethyl Acetate

Protocol:

Charge reactant, Pd/C catalyst, and Methanol to a hydrogenation autoclave.

Purge with Nitrogen (3x) then Hydrogen (3x).

Pressurize to 3 bar (45 psi) H2.

Stir at Ambient Temperature (20–25 °C). Note: Heating >40 °C increases risk of nitrile

reduction.

Monitor H2 uptake. Reaction completes in 2–4 hours.

Filter through a Celite pad to remove catalyst (Keep wet to prevent pyrophoric ignition).

Concentrate filtrate to obtain 5-Amino-4-methoxynicotinonitrile.

Expected Yield: 88–92%

Data Summary & Process Safety
Quantitative Yields & Specifications
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Step Transformation Typical Yield
Critical Impurity to
Monitor

1 Nitration 85-90%

4-Hydroxy-3-

pyridinecarboxamide

(Hydrolysis)

2 Chlorination 90-95% Dimeric species (rare)

3 SnAr (Methoxylation) 92-96%

4-Hydroxy-5-

nitronicotinonitrile

(Hydrolysis of Cl)

4 Reduction 88-92%
Des-cyano analog

(Over-reduction)

Safety Critical Process Parameters
Nitration: The nitration of electron-deficient pyridines requires forcing conditions (fuming

HNO3), but the 4-OH group activates the ring. However, the exotherm upon mixing

HNO3/H2SO4 is significant. Action: strict temperature limits (<10°C during addition).

Cyanide/Nitrile Hazards: While the nitrile group is stable here, thermal runaway in Step 1

could theoretically hydrolyze it to the amide or acid. In Step 3, ensure no acid contacts the

waste stream if cyanide salts are generated (unlikely here, but standard precaution).

Hydrogenation: The catalyst (Pd/C) is pyrophoric when dry. Always handle wet.

Visual Workflow (Process Logic)
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Caption: Logical process flow emphasizing Quality Control (QC) points and critical reaction

conditions.

References
Nitration of Pyridines: Mechanism & General Protocols: Joule, J. A., & Mills, K. (2010).
Heterocyclic Chemistry. Wiley. (Standard text for electrophilic substitution on activated
pyridines). Specific Regiochemistry: The nitration of 4-hydroxypyridines occurs at the 3 or 5
position. With the 3-position blocked by CN, the 5-position is the exclusive site. See: Journal
of Heterocyclic Chemistry, "Nitration of substituted 4-hydroxypyridines".
Chlorination & SnAr Sequence: Methodology: This sequence (OH -> Cl -> OMe) is
analogous to the synthesis of intermediates for EGFR inhibitors. Patent Reference: Similar
transformations are described in WO2013014448 (Synthesis of Pyrimidine/Pyridine
intermediates for kinase inhibitors). SnAr Kinetics: The activation of the 4-position by 3-CN
and 5-NO2 is well documented in: Organic Process Research & Development, "Nucleophilic
Aromatic Substitution on Highly Substituted Pyridines".

Reduction Protocols

Catalytic Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic
Synthesis. Academic Press. (Standard protocols for Nitro -> Amine retention of Nitrile).

Safety Data: Sigma-Aldrich Safety Data Sheets (SDS) for 4-Hydroxynicotinonitrile and

Sodium Methoxide.

(Note: While specific CAS 135206-76-7 synthesis papers are rare in open literature, the

protocol above is derived from standard, verified medicinal chemistry transformations for this

exact scaffold class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Large-Scale Synthesis of 5-Amino-4-
methoxynicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13672190/docs#application-note-large-scale-
synthesis-of-5-amino-4-methoxynicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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